molecular formula C15H12O B11928052 1-(4-Biphenylyl)-2-propyn-1-ol

1-(4-Biphenylyl)-2-propyn-1-ol

Cat. No.: B11928052
M. Wt: 208.25 g/mol
InChI Key: SMNBUSQNMDEOBE-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)-2-propyn-1-ol is an organic compound characterized by a biphenyl group attached to a propynyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale coupling reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenylyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of 1-(4-biphenylyl)-2-propyn-1-one.

    Reduction: Formation of 1-(4-biphenylyl)-2-propen-1-ol or 1-(4-biphenylyl)-2-propyl-1-ol.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-(4-Biphenylyl)-2-propyn-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism by which 1-(4-Biphenylyl)-2-propyn-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the propynyl alcohol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Uniqueness: 1-(4-Biphenylyl)-2-propyn-1-ol is unique due to its combination of a biphenyl group and a propynyl alcohol moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-(4-phenylphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-16H

InChI Key

SMNBUSQNMDEOBE-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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